REACTION_CXSMILES
|
O.[N+:2]([O-:5])([O-:4])=[O:3].[Al+3:6].[N+:7]([O-:10])([O-:9])=[O:8].[N+:11]([O-:14])([O-:13])=[O:12]>O>[N+:2]([O-:5])([O-:4])=[O:3].[Al+3:6].[N+:7]([O-:10])([O-:9])=[O:8].[N+:11]([O-:14])([O-:13])=[O:12] |f:0.1.2.3.4,6.7.8.9|
|
Name
|
|
Quantity
|
375.13 g
|
Type
|
reactant
|
Smiles
|
O.[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
aluminum nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 1000 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |